molecular formula C14H20ClNO B1621023 2-Chloro-N-(2,6-diisopropylphenyl)acetamide CAS No. 20781-86-6

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Cat. No. B1621023
CAS RN: 20781-86-6
M. Wt: 253.77 g/mol
InChI Key: SQSUDYRMZQRNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is a chemical compound with the linear formula C14H20ClNO . It has a molecular weight of 253.775 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is represented by the linear formula C14H20ClNO . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” appears as a white to brown crystalline powder or needles . It has a molecular weight of 253.775 .

Scientific Research Applications

Herbicide Efficacy and Environmental Impact

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is primarily studied in the context of its role as a chloroacetamide herbicide. Research by Weisshaar and Böger (1989) explores the inhibitory effect of chloroacetamides like this compound on fatty acid synthesis in the green alga Scenedesmus Acutus. This study highlights its potential as a selective herbicide used to control various grasses and weeds in agricultural settings (Weisshaar & Böger, 1989).

Metabolic and Carcinogenic Pathways

A study by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides, including this compound, in human and rat liver microsomes. The research provides insights into the potential carcinogenic pathways of these herbicides and their metabolites, which is crucial for understanding the safety and environmental impact of these chemicals (Coleman et al., 2000).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSUDYRMZQRNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368268
Record name 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

CAS RN

20781-86-6
Record name 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

222 ml (1.59 mol) of triethylamine are added to a solution of 300 ml (1.59 mol) of 2,6-diisopropylphenylamine (starting product 1) in 11 of dichloromethane. The reaction mixture is cooled to 0° C. and then 127 ml (1.59 mol) of chloroacetyl chloride are added, drop by drop. Once the addition is finished, the ice bath is removed and the medium is stirred for 20 min. It is then poured into water and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The solvents are evaporated. The residue is filtered on a silica cake (eluent: dichloromethane). The filtrate is evaporated and then triturated in heptane. 345 g of 2-chloro-N-(2,6-diisopropylphenyl)acetamide are obtained in the form of a white solid. Yield=85%. M.p.=146-8° C.
Quantity
222 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Part A. A solution of 2,6-diisopropylaniline (10.0 mL, 53.0 mmol) and triethylamine (10.0 mL, 71.7 mmol) in tetrahydrofuran (100 mL) was cooled to 0° C., and treated dropwise with a solution of chloroacetyl chloride (5.00 mL, 62.8 mmol) in tetrahydrofuran (20 mL). After being stirred for 10 hours, the solution was poured into water (200 mL) and extracted with methylene chloride (2×200 mL). The extracts were combined, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the product, N-(2,6-diisopropylphenyl)-2-chloroacetamide, as a solid. The solid was purified by trituration in boiling ether, filtration and drying; mp 157°-158° C. (10.7 g, 42.0 mmol, 79%). 1HNMR (CDCl3): δ 7.81 (1H, br s); 7.32 (1H, t, J=8.1 Hz); 7.19 (2H, d, J=8 Hz); 4.26 (2H, s); 3.02 (2H, heptet, J=6.6 Hz); 1.21 (12H, d, J=6.6 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 271 (100%); 256 (11%); 255 (6%); 254 (30%); 219 (1%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Citations

For This Compound
5
Citations
S Conde-Guadano, M Hanton, RP Tooze… - Dalton …, 2012 - pubs.rsc.org
A new family of N,N′-bis-(2,6-diisopropylphenyl)-(2,6-diisopropylphenyl-imidazolium)-acetamidines have been developed as NHC proligands and ligands that are functionalised with …
Number of citations: 17 pubs.rsc.org
MK Panda, A John, MM Shaikh, P Ghosh - Inorganic chemistry, 2008 - ACS Publications
A series of high-spin iron(III) complexes, {N-R-2-[(pyridin-2-ylmethyl)amino]acetamide}FeCl 3 [R = mesityl (1b), 2,6-Et 2 C 6 H 3 (2b), and 2,6-i-Pr 2 C 6 H 3 (3b)], that functionally …
Number of citations: 25 pubs.acs.org
C Singh, MK Gangwar, P Ghosh - Inorganica Chimica Acta, 2017 - Elsevier
A bifunctional catalysis mechanism for an asymmetric base-free Michael addition reaction mediated by a chiral nickel N-heterocyclic carbene complex has been corroborated by mass …
Number of citations: 11 www.sciencedirect.com
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com
I Klawitter, S Meyer, S Demeshko… - … für Naturforschung B, 2013 - degruyter.com
Two methylene-bridged bis(imidazolium) salts [H 4 L 1 ](PF 6 ) 2 and [H 4 L 2 ](PF 6 ) 2 with appended amide groups have been synthesized which, after deprotonation, may serve as …
Number of citations: 12 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.